Mtb-IN-3

Description

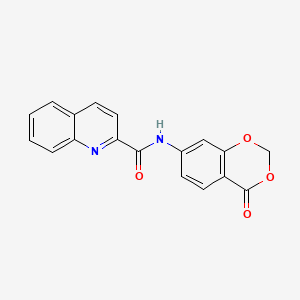

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H12N2O4 |

|---|---|

Molecular Weight |

320.3 g/mol |

IUPAC Name |

N-(4-oxo-1,3-benzodioxin-7-yl)quinoline-2-carboxamide |

InChI |

InChI=1S/C18H12N2O4/c21-17(15-8-5-11-3-1-2-4-14(11)20-15)19-12-6-7-13-16(9-12)23-10-24-18(13)22/h1-9H,10H2,(H,19,21) |

InChI Key |

KBHNUZGDPQRIRA-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(C=CC(=C2)NC(=O)C3=NC4=CC=CC=C4C=C3)C(=O)O1 |

Origin of Product |

United States |

Foundational & Exploratory

Mtb-IN-3: A Technical Guide on its Antimycobacterial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mechanism of action of Mtb-IN-3, a novel inhibitor of Mycobacterium tuberculosis (Mtb). This compound, also identified as compound 10c, demonstrates potent and selective in vitro activity against Mtb, including drug-sensitive and drug-resistant strains. This document consolidates the available quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes its proposed mechanism of action and experimental workflows. Biochemical studies and in silico simulations suggest that this compound likely exerts its antimycobacterial effect by targeting methionine metabolism, with evidence pointing to the inhibition of methionyl-tRNA synthetase.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of new therapeutic agents with novel mechanisms of action. This compound has emerged as a promising antimycobacterial agent with significant in vitro potency. This guide aims to provide a comprehensive resource for researchers and drug developers by detailing the current understanding of its mechanism of action.

Quantitative Data

The antimycobacterial activity and cytotoxicity of this compound have been evaluated through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis

| Mtb Strain | MIC (µM) |

| H37Rv (drug-sensitive) | 1.95 |

| Isoniazid-resistant clinical isolate | 3.9 |

| Rifampicin-resistant clinical isolate | 3.9 |

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

| Human embryonic kidney (HEK293) | > 50 |

| Human hepatoma (HepG2) | > 50 |

Mechanism of Action

Biochemical investigations have revealed that the antimycobacterial activity of this compound is linked to the disruption of methionine metabolism in M. tuberculosis. The inhibitory effect of this compound on Mtb growth can be reversed by the addition of exogenous methionine to the culture medium, suggesting that the compound interferes with the de novo biosynthesis or uptake of this essential amino acid.

In silico modeling and docking studies have further pinpointed the likely molecular target of this compound as methionyl-tRNA synthetase (MetRS). This enzyme is crucial for protein synthesis as it catalyzes the charging of tRNA with methionine. Inhibition of MetRS would lead to a depletion of methionyl-tRNA, thereby halting protein synthesis and leading to bacterial cell death.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound, highlighting its interaction with the methionine metabolic pathway and its putative target, methionyl-tRNA synthetase.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)

-

Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80.

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Serial two-fold dilutions are prepared in 7H9 broth in a 96-well microplate.

-

Inoculation: A mid-log phase culture of Mtb H37Rv is diluted to a final inoculum of 1.5 x 10^5 colony-forming units (CFU)/mL, which is then added to each well of the microplate containing the serially diluted compound.

-

Incubation: The plates are incubated at 37°C for 7 days.

-

Alamar Blue Addition: After incubation, a mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.

-

Readout: The plates are incubated for another 24 hours, and the fluorescence is measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm. The MIC is defined as the lowest concentration of the compound that inhibits fluorescence by ≥90% compared to the untreated control.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cell lines (e.g., HEK293, HepG2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for 48 hours.

-

MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Experimental Workflow

The following diagram outlines the general experimental workflow for the identification and characterization of this compound.

Caption: Workflow for this compound discovery and characterization.

Conclusion

This compound represents a promising new scaffold for the development of novel antituberculosis agents. Its potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, coupled with its low cytotoxicity, makes it an attractive candidate for further preclinical development. The elucidation of its mechanism of action, targeting the essential methionine metabolism pathway, provides a solid foundation for lead optimization and the development of next-generation antitubercular drugs. Further studies are warranted to confirm the direct inhibition of methionyl-tRNA synthetase and to evaluate the in vivo efficacy and pharmacokinetic properties of this compound.

Unveiling the Molecular Targets of Novel Anti-Tubercular Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent global threat of Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant strains, necessitates the discovery and development of novel therapeutics with new mechanisms of action. A critical step in this process is the identification and validation of the molecular target of a potential new drug. While the specific molecular target of the compound designated Mtb-IN-3 is not yet publicly disclosed in scientific literature, this guide provides a comprehensive overview of the methodologies and strategies employed to elucidate the molecular targets of novel anti-tubercular agents.

Core Strategies for Molecular Target Identification

The identification of a drug's molecular target is a multifaceted process that often involves a combination of genetic, biochemical, and proteomic approaches. The general workflow begins with the discovery of a compound that inhibits the growth of Mtb in whole-cell screening assays. The subsequent challenge is to pinpoint the specific cellular component with which the compound interacts to exert its bactericidal or bacteriostatic effect.

Experimental Protocols: Key Methodologies

1. Generation and Analysis of Drug-Resistant Mutants:

A cornerstone of target identification is the generation of spontaneous drug-resistant mutants. By exposing a large population of Mtb to the inhibitory compound, mutants that can survive and replicate are selected. Whole-genome sequencing of these resistant isolates can then identify mutations in the gene encoding the putative drug target or in genes involved in the compound's metabolism or transport.

-

Detailed Methodology:

-

Mutant Selection: Mtb cultures are plated on solid medium containing the inhibitory compound at a concentration several times higher than the minimum inhibitory concentration (MIC).

-

Isolation and Verification: Colonies that appear after incubation are isolated, and their resistance to the compound is confirmed by re-testing the MIC.

-

Whole-Genome Sequencing: Genomic DNA is extracted from both the resistant mutants and the parental wild-type strain. High-throughput sequencing is performed to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are unique to the resistant isolates.

-

Data Analysis: The identified mutations are analyzed to determine if they consistently fall within a specific gene or operon across independently generated resistant mutants.

-

2. Affinity-Based Methods:

These techniques utilize a modified version of the inhibitory compound to "pull down" its binding partners from the Mtb proteome.

-

Detailed Methodology (Affinity Chromatography):

-

Probe Synthesis: The inhibitor is chemically modified to incorporate a linker and an affinity tag (e.g., biotin) while preserving its biological activity.

-

Cell Lysate Preparation: Mtb cells are cultured, harvested, and lysed to release the cellular proteins.

-

Affinity Pull-down: The cell lysate is incubated with the tagged inhibitor, which is immobilized on a solid support (e.g., streptavidin beads for a biotin tag).

-

Elution and Identification: Proteins that bind to the inhibitor are retained on the support while non-binding proteins are washed away. The bound proteins are then eluted and identified using techniques like mass spectrometry.

-

3. Proteomics and Transcriptomics:

Global changes in protein or gene expression in response to drug treatment can provide clues about the compound's mechanism of action and its target pathway.

-

Detailed Methodology (Proteomics):

-

Drug Treatment: Mtb cultures are treated with the inhibitor at a sub-lethal concentration for a defined period.

-

Protein Extraction and Digestion: Proteins are extracted from treated and untreated cells and digested into peptides.

-

Mass Spectrometry: The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

-

Data Analysis: Changes in the abundance of specific proteins or protein classes can indicate which cellular pathways are affected by the compound.

-

Data Presentation: Characterization of Novel Inhibitors

Once a putative target is identified, further biochemical and biophysical assays are essential to validate the interaction and quantify the inhibitor's potency. The following table provides an example of the types of quantitative data that are crucial for characterizing a new anti-tubercular agent.

| Parameter | Description | Example Value |

| MIC | Minimum Inhibitory Concentration: The lowest concentration of the compound that prevents visible growth of Mtb. | 0.1 - 10 µg/mL |

| IC50 | Half-maximal Inhibitory Concentration: The concentration of the inhibitor required to reduce the activity of the purified target enzyme by 50%. | 10 - 500 nM |

| Ki | Inhibition Constant: A measure of the binding affinity of the inhibitor to its target enzyme. | 5 - 100 nM |

| Kd | Dissociation Constant: A measure of the binding affinity between the inhibitor and its target protein. | 1 - 200 nM |

Visualization of Key Processes

Diagram 1: General Workflow for Molecular Target Identification

Caption: A generalized workflow for identifying the molecular target of a novel anti-tubercular compound.

Diagram 2: Example of a Targeted Pathway - Mycolic Acid Biosynthesis

Many successful anti-tubercular drugs target the biosynthesis of mycolic acids, which are essential components of the Mtb cell wall.[1] The enzyme InhA is a key player in this pathway and is the target of the frontline drug isoniazid.[1]

Caption: A simplified diagram of the mycolic acid biosynthesis pathway and the action of inhibitors.

Conclusion

The identification of the molecular target of a novel anti-tubercular compound is a challenging but essential component of the drug development pipeline. The integration of genetic, biochemical, and proteomic approaches provides a robust framework for elucidating the mechanism of action of new chemical entities. While the specific target of this compound remains to be characterized in the public domain, the methodologies outlined in this guide represent the current state-of-the-art in the field and are critical for advancing the next generation of therapies to combat tuberculosis.

References

In Vitro Anti-mycobacterial Activity of Mtb-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-mycobacterial activity of Mtb-IN-3, a novel pyridine carboxamide derivative. This compound, also identified as compound 10c, has demonstrated selective and potent activity against Mycobacterium tuberculosis (Mtb), including drug-sensitive and drug-resistant strains, with a favorable cytotoxicity profile.[1][2] This document summarizes the key quantitative data, details the experimental protocols used for its evaluation, and visualizes its proposed mechanism of action and experimental workflows.

Quantitative Data Summary

The anti-mycobacterial activity and cytotoxicity of this compound have been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Anti-mycobacterial Activity of this compound (Compound 10c) [1][2]

| Parameter | M. tuberculosis H37Rv | Drug-Resistant M. tuberculosis H37Rv |

| MIC (µg/mL) | Data not publicly available | Data not publicly available |

| MIC (µM) | Data not publicly available | Data not publicly available |

Note: While the source literature describes the activity as "potent," specific MIC values for compound 10c were not detailed in the provided search results. Further access to the full-text article is required for this specific data.

Table 2: In Vitro and In Vivo Cytotoxicity of this compound (Compound 10c) [1]

| Cell Line/Organism | Assay | Parameter | Value |

| In Vitro | Cytotoxicity Assay | IC50 (µM) | >1000 |

| In Vivo | Murine Model | Cytotoxicity | No observed cytotoxicity |

Table 3: In Vivo Efficacy of this compound (Compound 10c) in a Murine Tuberculosis Model [1][2]

| Animal Model | Treatment | Organ | Outcome |

| Murine | This compound (Compound 10c) | Spleen | Statistically significant decrease in Colony-Forming Units (CFU) |

Table 4: Metabolic Stability of this compound (Compound 10c) [1]

| System | Parameter | Value |

| Human Liver Microsomes | Half-life (t½) | 630 min |

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound's anti-mycobacterial properties.

In Vitro Anti-mycobacterial Activity Assay

The determination of the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis H37Rv and drug-resistant strains was performed using a standardized microplate-based assay.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Compound Preparation: this compound (compound 10c) was dissolved in a suitable solvent and serially diluted in microtiter plates to obtain a range of concentrations.

-

Inoculum Preparation: A standardized suspension of M. tuberculosis H37Rv (and its drug-resistant variants) was prepared to a specific optical density.

-

Inoculation: The microtiter plates containing the compound dilutions were inoculated with the bacterial suspension.

-

Incubation: The plates were incubated under appropriate conditions (temperature, humidity, and time) to allow for bacterial growth.

-

MIC Determination: The MIC was determined as the lowest concentration of this compound that completely inhibited the visible growth of the mycobacteria.

In Vitro Cytotoxicity Assay

The cytotoxicity of this compound was evaluated to determine its selectivity for mycobacteria over host cells.

Protocol:

-

Cell Culture: A suitable mammalian cell line was cultured in appropriate media and seeded into microtiter plates.

-

Compound Treatment: The cells were treated with various concentrations of this compound.

-

Incubation: The plates were incubated for a specified period.

-

Viability Assessment: Cell viability was assessed using a standard method, such as the MTT or resazurin assay.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated as the concentration of this compound that resulted in a 50% reduction in cell viability.

In Vivo Efficacy in a Murine Tuberculosis Model

The anti-mycobacterial activity of this compound was further assessed in a murine model of tuberculosis.

Workflow for In Vivo Efficacy Study

Caption: Experimental workflow for the murine tuberculosis model.

Protocol:

-

Infection: Mice were infected with a standardized inoculum of M. tuberculosis.

-

Treatment: After a specified period to allow the infection to establish, mice were treated with this compound or a vehicle control over a defined treatment period.

-

Monitoring: The health and body weight of the mice were monitored throughout the experiment.

-

Endpoint and Organ Harvest: At the end of the treatment period, mice were euthanized, and spleens and/or lungs were aseptically harvested.

-

CFU Enumeration: The harvested organs were homogenized, and serial dilutions were plated on appropriate agar to determine the number of viable mycobacteria (Colony-Forming Units).

-

Data Analysis: The CFU counts from the this compound-treated group were compared to the control group to determine the reduction in bacterial load.

Mechanism of Action

Biochemical and in silico studies have provided insights into the potential mechanism of action of this compound. Unlike its structural analog, 4-aminosalicylic acid, this compound does not appear to directly target the folate pathway.[1][2] Instead, evidence points towards the inhibition of methionine metabolism.

In silico simulations suggest that this compound may bind to the mycobacterial methionine-tRNA synthetase (MetRS).[1][2] This enzyme is crucial for protein synthesis, as it catalyzes the attachment of methionine to its corresponding tRNA. Inhibition of MetRS would disrupt protein synthesis, leading to a bactericidal effect.

Proposed Signaling Pathway for this compound Action

Caption: Proposed mechanism of action of this compound via inhibition of MetRS.

References

Preliminary Cytotoxicity Assessment of Mtb-IN-3 on Mammalian Cells

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the preliminary in-vitro cytotoxicity assessment of Mtb-IN-3, a novel investigational compound with potential anti-mycobacterial properties. The study evaluates the compound's effect on the viability of various mammalian cell lines, including cancerous and non-cancerous types, to establish a preliminary safety and selectivity profile. This guide details the experimental methodologies employed, summarizes the quantitative data in tabular format, and visualizes the proposed mechanism of action and experimental workflows using Graphviz diagrams. The findings herein are intended to guide further preclinical development of this compound.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of new and effective therapeutic agents.[1][2] this compound is a novel synthetic compound identified through high-throughput screening for its potent inhibitory activity against Mtb. Early-stage drug development mandates a thorough evaluation of a compound's potential toxicity to mammalian cells to ensure a favorable therapeutic window. This technical guide outlines the initial cytotoxicity assessment of this compound against a panel of selected mammalian cell lines.

The primary objectives of this preliminary assessment were:

-

To determine the half-maximal inhibitory concentration (IC50) of this compound in different mammalian cell lines.

-

To assess the selectivity of this compound for cancer cells versus non-cancerous cells.

-

To elucidate the potential mechanism of cytotoxicity through pathway analysis.

Data Presentation

The cytotoxic effects of this compound on various mammalian cell lines were quantified to determine the IC50 values. The data is summarized in the tables below.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines after 48-hour exposure

| Cell Line | Cell Type | IC50 (µM) |

| A549 | Lung Carcinoma | 25.8 ± 2.1 |

| HeLa | Cervical Carcinoma | 32.5 ± 3.5 |

| MCF-7 | Breast Adenocarcinoma | 45.2 ± 4.8 |

| HepG2 | Hepatocellular Carcinoma | 68.1 ± 5.9 |

Table 2: IC50 Values of this compound in Non-Cancerous Human and Murine Cell Lines after 48-hour exposure

| Cell Line | Cell Type | IC50 (µM) |

| HEK293 | Human Embryonic Kidney | > 100 |

| MRC-5 | Human Fetal Lung Fibroblast | > 100 |

| NIH/3T3 | Mouse Embryonic Fibroblast | 85.4 ± 7.3 |

Table 3: Selectivity Index of this compound

| Cancer Cell Line | Non-Cancerous Cell Line | Selectivity Index (SI = IC50 Non-cancerous / IC50 Cancerous) |

| A549 | HEK293 | > 3.88 |

| HeLa | HEK293 | > 3.08 |

| MCF-7 | HEK293 | > 2.21 |

| HepG2 | HEK293 | > 1.47 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

All cell lines were obtained from the American Type Culture Collection (ATCC). A549, HeLa, MCF-7, HepG2, and HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. MRC-5 cells were cultured in Eagle's Minimum Essential Medium (EMEM) with similar supplements. NIH/3T3 cells were maintained in DMEM with 10% calf serum. All cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTS Assay)

Cell viability was determined using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).

-

Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound (0.1 to 100 µM). A vehicle control (0.1% DMSO) was also included.

-

The plates were incubated for 48 hours at 37°C and 5% CO2.

-

Following incubation, 20 µL of MTS reagent was added to each well.

-

The plates were incubated for an additional 2 hours.

-

The absorbance was measured at 490 nm using a microplate reader.

-

The percentage of cell viability was calculated relative to the vehicle-treated control cells. IC50 values were determined by non-linear regression analysis using GraphPad Prism software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

To determine the mode of cell death induced by this compound, an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit was used.

-

A549 cells were seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 hours.

-

Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.

-

5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension.

-

The cells were incubated for 15 minutes at room temperature in the dark.

-

The stained cells were analyzed by flow cytometry within one hour.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

References

Structure-Activity Relationship (SAR) Studies of Novel Anti-Tubercular Agents: A Technical Guide

Introduction

The persistent global health threat posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the discovery and development of novel anti-tubercular agents with new mechanisms of action. A crucial aspect of this endeavor is the systematic investigation of structure-activity relationships (SAR), which elucidates how chemical modifications to a lead compound influence its biological activity. This guide provides an in-depth analysis of the SAR studies of a promising class of Mtb inhibitors. While specific information on "Mtb-IN-3 analogs" is not publicly available, this document will use a well-documented series of trisubstituted benzimidazoles targeting the essential bacterial cell division protein FtsZ as a representative case study.

Data Presentation: Quantitative SAR of Trisubstituted Benzimidazoles

The following table summarizes the in vitro anti-tubercular activity (Minimum Inhibitory Concentration - MIC) of selected trisubstituted benzimidazole analogs against the Mtb H37Rv strain. These compounds were identified as potent inhibitors of Mtb FtsZ.[1][2]

| Compound ID | R1 Substitution (Position 5) | R2 Substitution (Position 6) | MIC (µg/mL) against Mtb H37Rv |

| 1 | - | - | > 5 (Lead Compound) |

| 2 | - | - | > 5 (Lead Compound) |

| 5f | [Structure not specified] | Dimethylamino | 0.06 |

| 7c-6 | [Structure not specified] | [Structure not specified] | [Potency higher than compound 1] |

Table 1: In vitro anti-tubercular activity of selected trisubstituted benzimidazole analogs.

Key SAR Insights:

-

The introduction of a dimethylamino group at the 6-position of the benzimidazole core was found to be a critical modification for enhancing potency.[1][2]

-

Systematic modifications at the 5-position also demonstrated a substantial impact on the antibacterial activity.[1][2]

-

The advanced lead compound, 5f , exhibited a remarkable MIC value of 0.06 µg/mL, highlighting the success of the SAR-guided optimization.[1][2]

-

Importantly, compounds like 5f and 7c-6 retained their high potency against drug-resistant Mtb strains, underscoring the potential of FtsZ as a target to overcome existing drug resistance mechanisms.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of SAR studies. The following are generalized protocols based on standard practices for the key experiments cited.

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of in vitro antibacterial activity.

-

Microorganism and Culture Conditions: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80. Cultures are incubated at 37°C.

-

Microplate Alamar Blue Assay (MABA):

-

Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate.

-

A standardized inoculum of Mtb H37Rv is added to each well.

-

The plates are incubated at 37°C for 5-7 days.

-

A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

-

The MIC is determined as the lowest compound concentration that prevents a color change of the Alamar Blue indicator from blue to pink, indicating the absence of bacterial growth.

-

2. Mtb FtsZ Polymerization Inhibitory Assay

This in vitro assay assesses the ability of the compounds to inhibit the assembly of the FtsZ protein, a key step in bacterial cell division.

-

Protein Expression and Purification: Recombinant Mtb FtsZ is overexpressed in E. coli and purified using standard chromatographic techniques.

-

Polymerization Assay:

-

Purified Mtb FtsZ is incubated with GTP in a polymerization buffer at 37°C in the presence of varying concentrations of the test compounds.

-

The polymerization of FtsZ is monitored by measuring the increase in light scattering at a specific wavelength (e.g., 340 nm) over time using a spectrophotometer.

-

The inhibitory effect of the compounds is determined by the reduction in the rate and extent of FtsZ polymerization compared to a control without the inhibitor.

-

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks in the SAR-driven drug discovery process.

Caption: A conceptual workflow for a typical Structure-Activity Relationship (SAR) study.

Caption: Proposed mechanism of action for benzimidazole analogs targeting Mtb FtsZ.

References

- 1. SAR Studies on Trisubstituted Benzimidazoles as Inhibitors of Mtb FtsZ for the Development of Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SAR studies on trisubstituted benzimidazoles as inhibitors of Mtb FtsZ for the development of novel antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Whole-Cell Screening of Mtb-IN-3 Against Drug-Resistant Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health.[1][2] This necessitates the discovery and development of novel therapeutics with alternative mechanisms of action. This document outlines a comprehensive technical guide on the whole-cell screening and characterization of a novel investigational compound, Mtb-IN-3, a potent inhibitor of Mtb's F-ATP synthase. The methodologies for initial screening, determination of activity against drug-resistant strains, and assessment of cytotoxicity are detailed, providing a framework for the evaluation of new anti-tubercular agents.

Introduction

Tuberculosis (TB) remains a leading cause of death from a single infectious agent.[1] The lengthy treatment regimens and the increasing prevalence of drug-resistant Mtb strains underscore the urgent need for new drugs that can shorten therapy and are effective against resistant bacteria.[3] Whole-cell phenotypic screening is a powerful approach to identify novel anti-mycobacterial compounds, as it ensures that identified hits are active against the whole organism.[3][4][5] This whitepaper focuses on the characterization of this compound, a hypothetical novel compound identified through such a screening campaign, which targets the F-ATP synthase, a clinically validated target for anti-tubercular therapy.[5][6][7]

Quantitative Data Summary

The following tables summarize the in vitro activity profile of this compound against various drug-sensitive and drug-resistant strains of M. tuberculosis, as well as its cytotoxicity profile against a mammalian cell line.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis Strains

| M. tuberculosis Strain | Resistance Profile | This compound MIC (µg/mL) | Isoniazid MIC (µg/mL) | Rifampicin MIC (µg/mL) |

| H37Rv | Drug-Sensitive | 0.06 | 0.05 | 0.1 |

| MDR-1 | Isoniazid & Rifampicin Resistant | 0.06 | > 1.0 | > 4.0 |

| XDR-1 | Isoniazid, Rifampicin, Fluoroquinolone & Injectable Agent Resistant | 0.12 | > 1.0 | > 4.0 |

| INH-R (katG S315T) | Isoniazid Resistant | 0.06 | > 1.0 | 0.1 |

| RIF-R (rpoB S450L) | Rifampicin Resistant | 0.06 | 0.05 | > 4.0 |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Type | CC50 (µM) |

| Vero | MTT Assay | > 50 |

Experimental Protocols

High-Throughput Whole-Cell Screening

This protocol describes a fluorescence-based high-throughput screen to identify inhibitors of M. tuberculosis growth.[3]

Materials:

-

M. tuberculosis expressing a fluorescent reporter (e.g., mCherry)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

-

Compound library

-

96-well or 384-well microplates

-

Plate reader capable of measuring fluorescence

Procedure:

-

A culture of fluorescent M. tuberculosis is grown to mid-log phase.

-

The culture is diluted in 7H9 broth to a starting optical density (OD600) of 0.05.

-

Using a liquid handler, the diluted bacterial suspension is dispensed into the wells of the microplates.

-

Compounds from the library are added to the wells to a final concentration of 10 µM.

-

Positive (no compound) and negative (isoniazid at 1 µg/mL) controls are included on each plate.

-

Plates are incubated at 37°C for 7 days.

-

Fluorescence is measured using a plate reader (e.g., excitation 587 nm, emission 610 nm for mCherry).

-

The percentage of growth inhibition is calculated relative to the controls.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

M. tuberculosis strains (drug-sensitive and resistant)

-

Middlebrook 7H9 broth with OADC and glycerol

-

This compound

-

96-well microplates

-

Resazurin sodium salt solution (0.02% w/v)

Procedure:

-

A culture of the respective M. tuberculosis strain is grown to mid-log phase.

-

The culture is diluted in 7H9 broth to a final inoculum of approximately 5 x 10^5 CFU/mL.

-

Two-fold serial dilutions of this compound are prepared in the microplate wells, typically ranging from 16 µg/mL to 0.015 µg/mL.

-

The bacterial inoculum is added to each well.

-

Control wells (no drug and no bacteria) are included.

-

Plates are incubated at 37°C for 7 days.

-

20 µL of resazurin solution is added to each well, and the plates are incubated for another 24 hours.[2]

-

The MIC is determined as the lowest drug concentration at which the color remains blue (no bacterial growth), while the drug-free control turns pink (bacterial growth).[2]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.[8]

Materials:

-

Vero cells (or another suitable mammalian cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Vero cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

The culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Plates are incubated for 48 hours.

-

10 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.[9]

-

The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[9]

-

The absorbance is measured at 570 nm using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the drug concentration.

Visualizations

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of action of this compound, inhibiting ATP synthesis.

Experimental Workflow for Whole-Cell Screening

Caption: Workflow for high-throughput whole-cell screening.

Hit Characterization Cascade

Caption: Logical workflow for hit identification and characterization.

Conclusion

The protocols and data presented in this whitepaper provide a robust framework for the initial characterization of novel anti-tubercular compounds like this compound. The promising in vitro activity of this compound against both drug-sensitive and drug-resistant strains of M. tuberculosis, coupled with its low cytotoxicity, highlights its potential as a lead candidate for further development. The proposed mechanism of action, targeting F-ATP synthase, is a validated strategy for combating Mtb. Further studies are warranted to elucidate the detailed mechanism of action and to evaluate the in vivo efficacy of this compound.

References

- 1. Tuberculosis - Wikipedia [en.wikipedia.org]

- 2. Tools to Alleviate the Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathway-selective sensitization of Mycobacterium tuberculosis for target-based whole-cell screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EUCAST: Rationale Documents [eucast.org]

- 7. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. files.eric.ed.gov [files.eric.ed.gov]

Early ADME Properties of Novel Anti-Tuberculosis Compounds: A Technical Guide

Disclaimer: As of November 2025, publicly available information regarding the specific early ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Mtb-IN-3 is limited. Therefore, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the essential early ADME profiling of novel anti-tuberculosis (TB) compounds, using established methodologies and hypothetical data for illustrative purposes.

Introduction

The development of new drugs to combat Mycobacterium tuberculosis (Mtb) is a global health priority. A critical step in this process is the early assessment of a compound's ADME properties to ensure it can reach the site of action in sufficient concentrations and persist for an adequate duration. Poor ADME properties are a major cause of late-stage drug development failure. This guide outlines the core in vitro assays used to characterize the early ADME profile of potential anti-TB drug candidates.

Metabolic Stability

Metabolic stability is a crucial parameter that indicates a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[1][2] For anti-TB drugs, which often require long treatment regimens, high metabolic stability is desirable to ensure sustained therapeutic concentrations and reduce dosing frequency. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role.[1][3]

Experimental Protocol: Liver Microsomal Stability Assay

This assay evaluates the in vitro intrinsic clearance of a compound by incubating it with liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes.[3][4]

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled liver microsomes (human, mouse, rat)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Internal standard

-

Acetonitrile (for reaction termination)

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare Reaction Mixtures: In a 96-well plate, add the phosphate buffer, liver microsomes, and test compound (final concentration typically 1 µM).

-

Pre-incubation: Pre-incubate the plate at 37°C for a short period to equilibrate the temperature.

-

Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction. A parallel incubation without NADPH serves as a negative control.

-

Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[3]

-

Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

-

Data Analysis: Plot the percentage of the remaining compound against time. From the slope of the natural log of the remaining compound versus time, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Hypothetical Data Presentation

| Compound | Species | t½ (min) | CLint (µL/min/mg protein) |

| Mtb-IN-X | Human | > 60 | < 10 |

| Mtb-IN-X | Mouse | 45 | 25 |

| Mtb-IN-X | Rat | 55 | 18 |

| Positive Control | Human | 15 | 80 |

Experimental Workflow: Liver Microsomal Stability Assay

Solubility

Aqueous solubility is a fundamental physicochemical property that influences a drug's absorption and bioavailability.[5][6] For orally administered anti-TB drugs, adequate solubility is necessary for dissolution in the gastrointestinal tract before absorption can occur. Poor solubility can lead to low and variable bioavailability.

Experimental Protocol: Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method used in early drug discovery to determine the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[5][7][8]

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

96-well plates (UV-transparent for direct UV method)

-

Plate shaker

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure (Direct UV Method):

-

Prepare Compound Plate: Add a small volume of the DMSO stock solution of the test compound to the wells of a 96-well plate.

-

Add Buffer: Add the aqueous buffer to each well to achieve a range of final compound concentrations.

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1.5 to 2 hours) to allow for precipitation to reach a steady state.

-

Filtration: Filter the samples to remove any precipitated compound.

-

Quantification: Measure the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader at the compound's maximum absorbance wavelength.

-

Data Analysis: Compare the absorbance to a standard curve to determine the kinetic solubility in µg/mL or µM.

Hypothetical Data Presentation

| Compound | Assay Type | Buffer | Solubility (µg/mL) |

| Mtb-IN-X | Kinetic | PBS, pH 7.4 | 85 |

| Mtb-IN-X | Kinetic | Simulated Gastric Fluid | 120 |

| Mtb-IN-X | Kinetic | Simulated Intestinal Fluid | 70 |

| Reference Drug | Kinetic | PBS, pH 7.4 | > 200 |

Experimental Workflow: Kinetic Solubility Assay

Permeability

Permeability is the measure of a drug's ability to pass through biological membranes.[9] For anti-TB drugs, this is particularly important as the compound must permeate the intestinal epithelium for oral absorption, penetrate host cells (like macrophages) where Mtb resides, and ultimately cross the complex mycobacterial cell wall to reach its target.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that predicts passive diffusion across a lipid-infused artificial membrane.[10][11] It is a cost-effective method for screening compounds for their potential to be absorbed through the gastrointestinal tract.[12]

Materials:

-

PAMPA plate system (donor and acceptor plates)

-

Artificial membrane lipid solution (e.g., lecithin in dodecane)

-

Test compound stock solution

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Plate shaker

-

LC-MS/MS or UV-Vis plate reader for analysis

Procedure:

-

Prepare Acceptor Plate: Fill the wells of the acceptor plate with the aqueous buffer.

-

Coat Donor Plate Membrane: Coat the filter membrane of the donor plate with the lipid solution.

-

Prepare Donor Solutions: Dilute the test compounds to their final concentration in the aqueous buffer.

-

Add Donor Solutions: Add the donor solutions to the wells of the coated donor plate.

-

Assemble PAMPA Sandwich: Place the donor plate into the acceptor plate.

-

Incubation: Incubate the plate assembly for a specified time (e.g., 4-18 hours) at room temperature with gentle shaking.

-

Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

-

Analysis: Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

-

Calculate Permeability: Calculate the effective permeability coefficient (Pe).

Hypothetical Data Presentation

| Compound | Permeability Classification | Pe (10⁻⁶ cm/s) |

| Mtb-IN-X | Moderate | 8.5 |

| High Permeability Control | High | > 15 |

| Low Permeability Control | Low | < 1 |

Experimental Workflow: PAMPA

Plasma Protein Binding (PPB)

Plasma protein binding refers to the extent to which a drug binds to proteins in the blood plasma.[13] It is the unbound (free) fraction of the drug that is pharmacologically active and available for distribution to tissues and subsequent metabolism and excretion.[13][14][15] High plasma protein binding can limit the amount of free drug available to penetrate host cells and act on Mtb.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

Equilibrium dialysis is considered the gold standard for determining the fraction of unbound drug in plasma.[16][17] The RED device is a high-throughput system for this assay.[18][19]

Materials:

-

RED device with dialysis membrane inserts (e.g., 8K MWCO)

-

Plasma (human, mouse, rat)

-

Test compound stock solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Plate shaker with incubator (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare Compound-Spiked Plasma: Add the test compound to the plasma to achieve the desired final concentration.

-

Load RED Device: Add the compound-spiked plasma to one chamber of the RED insert and PBS to the other chamber.

-

Incubation: Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

-

Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

-

Matrix Matching: For accurate LC-MS/MS analysis, mix the plasma sample with blank buffer and the buffer sample with blank plasma to ensure identical matrix composition.

-

Analysis: Determine the concentration of the compound in both the plasma and buffer samples by LC-MS/MS.

-

Calculate Fraction Unbound: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Hypothetical Data Presentation

| Compound | Species | Fraction Unbound (fu) | % Bound |

| Mtb-IN-X | Human | 0.08 | 92 |

| Mtb-IN-X | Mouse | 0.15 | 85 |

| Mtb-IN-X | Rat | 0.12 | 88 |

| Warfarin (Control) | Human | 0.03 | 97 |

Experimental Workflow: Rapid Equilibrium Dialysis

Conclusion

The early in vitro assessment of ADME properties is a critical component of modern anti-tuberculosis drug discovery. By employing the assays described in this guide—for metabolic stability, solubility, permeability, and plasma protein binding—researchers can identify compounds with favorable pharmacokinetic profiles, thereby increasing the likelihood of success in later, more complex preclinical and clinical studies. This systematic approach allows for the efficient allocation of resources to the most promising candidates in the pipeline to develop new, effective treatments for tuberculosis.

References

- 1. mttlab.eu [mttlab.eu]

- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Permeability (porous media) - Wikipedia [en.wikipedia.org]

- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. Plasma protein binding - Wikipedia [en.wikipedia.org]

- 14. Plasma protein binding: from discovery to development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. bioivt.com [bioivt.com]

- 17. enamine.net [enamine.net]

- 18. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - US [thermofisher.com]

In-Depth Technical Guide: Spontaneous Resistant Mutant Generation to Mtb-IN-3 in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the generation and characterization of spontaneous resistant mutants of Mycobacterium tuberculosis (Mtb) against the novel inhibitor Mtb-IN-3 (also known as compound 10c). This compound, a pyridine carboxamide, has demonstrated potent in vitro and in vivo activity against both drug-sensitive and drug-resistant Mtb strains. While initial studies suggest that this compound affects methionine metabolism, potentially by inhibiting methionine-tRNA synthetase, a complete understanding of its mechanism of action and the development of resistance is crucial for its future as a potential therapeutic agent. This document outlines the experimental methodologies for generating spontaneous resistant mutants, summarizes key quantitative data, and presents visual workflows and pathways to facilitate a deeper understanding of the underlying biological processes.

Introduction to this compound

This compound (compound 10c) is a promising antimycobacterial agent belonging to the pyridine carboxamide class. It has shown significant efficacy in preclinical models, including activity against multidrug-resistant (MDR) strains of M. tuberculosis. The compound exhibits low cytotoxicity, making it an attractive candidate for further development. Preliminary in silico and biochemical studies have pointed towards the mycobacterial methionine-tRNA synthetase as a potential target, distinguishing its mechanism from many current frontline anti-tubercular drugs. Understanding the pathways to resistance is a critical step in the development of any new antimicrobial, as it can inform dosing strategies, predict clinical longevity, and aid in the design of next-generation inhibitors that can overcome resistance.

Generation of Spontaneous Resistant Mutants: Experimental Protocols

The following protocols are based on established methodologies for generating spontaneous resistant mutants in M. tuberculosis and can be adapted for this compound.

Determination of Minimum Inhibitory Concentration (MIC)

A precise determination of the MIC of this compound against the parental M. tuberculosis strain (e.g., H37Rv) is the foundational step for resistance studies.

Protocol:

-

Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase (OD600 of 0.4-0.6).

-

Drug Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microplate. The final concentrations should typically range from 0.01 µg/mL to 100 µg/mL.

-

Inoculation: Dilute the Mtb culture to a final concentration of approximately 5 x 10^5 CFU/mL and add to each well of the microplate.

-

Incubation: Incubate the plates at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the bacteria. This can be assessed visually or by using a growth indicator such as Resazurin.

Selection of Spontaneous Resistant Mutants

Protocol:

-

Inoculum Preparation: Prepare a large-volume culture of M. tuberculosis H37Rv in 7H9 broth to obtain a high cell density (approximately 10^9 to 10^10 CFU/mL).

-

Plating: Plate the concentrated bacterial culture onto Middlebrook 7H10 agar plates containing this compound at concentrations ranging from 5x to 20x the predetermined MIC. Multiple concentrations are used to capture a range of resistance levels.

-

Incubation: Incubate the plates at 37°C for 3-6 weeks, examining them periodically for the appearance of colonies.

-

Colony Isolation: Isolate individual resistant colonies and subculture them onto fresh 7H10 agar plates containing the same concentration of this compound to confirm resistance.

-

Mutation Frequency Calculation: The spontaneous mutation frequency is calculated by dividing the number of resistant colonies by the total number of viable cells plated (determined by plating serial dilutions of the initial inoculum on drug-free agar).

Characterization of Resistant Mutants

Protocol:

-

MIC Shift Confirmation: Perform MIC determination for the confirmed resistant mutants against this compound to quantify the fold-increase in resistance compared to the parental strain. Cross-resistance profiling against other anti-tubercular drugs should also be performed to assess the specificity of the resistance mechanism.

-

Whole-Genome Sequencing (WGS): Extract genomic DNA from the resistant mutants and the parental strain. Perform WGS to identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant isolates.

-

Bioinformatic Analysis: Analyze the WGS data to identify mutations in genes that are likely to be associated with this compound resistance. Given the hypothesized target, mutations in the gene encoding methionine-tRNA synthetase (metS) would be of primary interest. However, mutations in other genes, such as those encoding potential activating enzymes or efflux pumps, should also be investigated.

Quantitative Data Summary

As specific data for this compound resistance is not yet publicly available, the following table provides an example based on data for another pyridine carboxamide, MMV687254, to illustrate the expected data presentation.

| Parameter | Value | Reference |

| Parental Strain | M. bovis BCG | [1][2] |

| Test Compound | MMV687254 | [1][2] |

| MIC against Parental Strain | 1.56 µM | [1][2] |

| Concentration for Mutant Selection | 10x MIC | [1][2] |

| Spontaneous Mutation Frequency | 3.7 x 10-7 | [1][2] |

| MIC against Resistant Mutants | >25 µM | [1][2] |

| Gene with Resistance Mutations | amiC | [1][2] |

| Type of Mutations | Frameshift | [1][2] |

Visualizing Workflows and Pathways

Experimental Workflow for Spontaneous Resistant Mutant Generation

Caption: Workflow for generating and characterizing this compound resistant mutants.

Hypothesized Mechanism of Action and Resistance

Based on preliminary data for this compound and findings for similar pyridine carboxamides, two potential pathways are presented.

Scenario A: Direct Inhibition of Methionine-tRNA Synthetase

Caption: Direct inhibition of MetS by this compound and resistance via target modification.

Scenario B: Pro-drug Activation and Resistance through Impaired Activation

Caption: Pro-drug activation of this compound and resistance via loss of activation.

Conclusion and Future Directions

The study of spontaneous resistance to this compound is paramount for its development as a clinical candidate. The protocols and conceptual frameworks presented in this guide provide a robust starting point for researchers. Key future work should focus on generating and sequencing this compound resistant mutants to definitively identify its mechanism of action and the genetic basis of resistance. This will not only inform the clinical development strategy for this compound but also provide valuable insights for the rational design of next-generation antitubercular agents that can circumvent these resistance mechanisms. The low cytotoxicity and potent activity of this compound make it a compound of significant interest, and a thorough understanding of its interaction with M. tuberculosis is a critical scientific endeavor.

References

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of a Novel Inhibitor Against Mycobacterium tuberculosis

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the discovery and development of new antimycobacterial agents.[1][2] A critical step in the preclinical evaluation of any potential new drug is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This document provides a detailed protocol for determining the MIC of a novel inhibitor, designated here as Mtb-IN-3, against M. tuberculosis using the broth microdilution method. This method is widely used for its efficiency and suitability for higher-throughput screening.

2. Principle

The broth microdilution method involves challenging the Mtb strain with a range of concentrations of the test compound in a liquid culture medium. The growth of the bacteria is assessed after a defined incubation period, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth. Due to the slow growth of M. tuberculosis, assays often incorporate a colorimetric indicator, such as resazurin (used in the Microplate Alamar Blue Assay or MABA), to facilitate a more rapid and objective determination of bacterial viability.[4][5]

3. Materials and Reagents

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth base

-

Glycerol

-

Albumin-Dextrose-Catalase (ADC) or Oleic Acid-Albumin-Dextrose-Catalase (OADC) supplement

-

Tween 80

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO) for dissolving the compound

-

Positive control antibiotic (e.g., Isoniazid, Rifampicin)

-

Sterile 96-well microplates (flat bottom)

-

Resazurin sodium salt solution (0.02% w/v in sterile water)

-

Sterile tubes and pipettes

-

Biosafety Cabinet (Class II or III)

-

Incubator (37°C)

-

Microplate reader (optional, for colorimetric reading)

4. Experimental Protocol

4.1. Preparation of Mtb Inoculum

-

Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with ADC/OADC and Tween 80 at 37°C until it reaches the mid-logarithmic growth phase.

-

Adjust the bacterial suspension's turbidity to a McFarland standard of 1.0.

-

Further dilute the bacterial suspension in 7H9 broth to achieve a final concentration that will result in approximately 1 x 10^5 colony-forming units (CFU)/mL in the final assay volume.

4.2. Preparation of this compound and Control Dilutions

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the this compound stock solution in 7H9 broth in a separate 96-well plate or in tubes to create a range of working concentrations.

-

Similarly, prepare serial dilutions of the positive control antibiotic.

-

Include a drug-free control (containing only DMSO at the same concentration as in the test wells) and a media-only control (no bacteria).

4.3. Assay Procedure

-

In a sterile 96-well microplate, add 100 µL of the appropriate this compound dilution to each well.

-

Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL.

-

The final plate layout should include:

-

Wells with Mtb and serial dilutions of this compound.

-

Wells with Mtb and serial dilutions of the positive control antibiotic.

-

Wells with Mtb and no drug (growth control).

-

Wells with media only (sterility control).

-

-

Seal the plate with a breathable sealant or place it in a humidified, gas-permeable bag.

-

Incubate the plate at 37°C for 7 days.

4.4. Determination of MIC

-

After the incubation period, add 20 µL of the resazurin solution to each well.

-

Re-incubate the plate for an additional 24-48 hours.

-

Visually inspect the wells. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

The MIC is the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).

-

If using a microplate reader, the fluorescence or absorbance can be measured to determine the inhibition of growth quantitatively.

5. Data Presentation

The results of the MIC determination can be summarized in the following table.

| Compound | M. tuberculosis Strain | MIC (µg/mL) | MIC (µM) |

| This compound | H37Rv | [Insert Value] | [Insert Value] |

| Isoniazid (Control) | H37Rv | [Insert Value] | [Insert Value] |

| Rifampicin (Control) | H37Rv | [Insert Value] | [Insert Value] |

6. Workflow Diagram

Caption: Workflow for the determination of the Minimum Inhibitory Concentration (MIC) of this compound.

7. Safety Precautions

All work involving live Mycobacterium tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, following all institutional and national safety guidelines. Appropriate personal protective equipment (PPE) must be worn at all times. All materials and waste must be decontaminated according to approved procedures.

References

- 1. diagnostics.roche.com [diagnostics.roche.com]

- 2. Tuberculosis - Wikipedia [en.wikipedia.org]

- 3. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mtb-IN-3: A Novel Anti-Tubercular Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a significant global health threat, necessitating the development of new and effective therapeutic agents. Mtb-IN-3 is a novel investigational compound demonstrating potent activity against Mtb. These application notes provide a detailed protocol for conducting a kill kinetics assay to evaluate the bactericidal or bacteriostatic activity of this compound against Mtb.

Time-kill kinetics assays are crucial in preclinical drug development, offering insights into the concentration- and time-dependent killing of bacteria by an antimicrobial agent.[1][2] This information is vital for selecting promising drug candidates and designing optimal dosing regimens for further studies.[3] The following protocols are designed for use in a Biosafety Level 3 (BSL-3) laboratory, adhering to all institutional and national safety guidelines for handling Mycobacterium tuberculosis.

Data Presentation

The results of a kill kinetics assay with this compound can be summarized in the following table. This format allows for a clear comparison of the compound's activity at different concentrations over time.

Table 1: Time-Kill Kinetics of this compound against Mycobacterium tuberculosis

| Time (Days) | Log10 CFU/mL (Mean ± SD) |

| Vehicle Control (0.1% DMSO) | |

| 0 | 5.0 ± 0.1 |

| 2 | 6.2 ± 0.2 |

| 4 | 7.5 ± 0.1 |

| 7 | 8.3 ± 0.3 |

| 14 | 8.5 ± 0.2 |

| 21 | 8.4 ± 0.2 |

| This compound (1x MIC) | |

| 0 | 5.0 ± 0.1 |

| 2 | 4.5 ± 0.2 |

| 4 | 3.8 ± 0.1 |

| 7 | 2.9 ± 0.2 |

| 14 | 2.1 ± 0.1 |

| 21 | <2.0 |

| This compound (4x MIC) | |

| 0 | 5.0 ± 0.1 |

| 2 | 3.9 ± 0.1 |

| 4 | 2.7 ± 0.2 |

| 7 | <2.0 |

| 14 | <2.0 |

| 21 | <2.0 |

| Isoniazid (4x MIC) - Control | |

| 0 | 5.0 ± 0.1 |

| 2 | 4.1 ± 0.2 |

| 4 | 3.0 ± 0.1 |

| 7 | 2.2 ± 0.2 |

| 14 | <2.0 |

| 21 | <2.0 |

MIC: Minimum Inhibitory Concentration. SD: Standard Deviation. CFU: Colony Forming Units.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Prior to the kill kinetics assay, the MIC of this compound against the chosen Mtb strain (e.g., H37Rv) must be determined. The Microplate Alamar Blue Assay (MABA) is a commonly used method.[4]

Materials:

-

Mtb H37Rv culture

-

Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

-

This compound stock solution (in DMSO)

-

Isoniazid or Rifampicin (as control)

-

96-well microplates

-

Alamar Blue reagent

-

Resazurin

Protocol:

-

Prepare a serial two-fold dilution of this compound in a 96-well plate.

-

Add Mtb H37Rv inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a drug-free control (vehicle) and a positive control drug.

-

Incubate the plates at 37°C for 7 days.

-

After incubation, add Alamar Blue and re-incubate for 24 hours.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Kill Kinetics Assay Protocol

This protocol outlines the time-kill assay using colony-forming unit (CFU) enumeration.[5][6][7]

Materials:

-

Mtb H37Rv culture in logarithmic growth phase

-

Middlebrook 7H9 broth + 10% OADC + 0.05% Tween 80

-

This compound (at concentrations relative to its MIC, e.g., 1x, 4x, 10x MIC)

-

Positive control drug (e.g., Isoniazid at 4x MIC)

-

Vehicle control (e.g., 0.1% DMSO)

-

Sterile culture tubes or flasks

-

Phosphate-buffered saline with 0.05% Tween 80 (PBST)

-

Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC

-

Incubator at 37°C

Protocol:

-

Inoculum Preparation: Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture to a starting inoculum of approximately 1 x 10^5 to 1 x 10^6 CFU/mL in fresh 7H9 broth.

-

Assay Setup:

-

Prepare culture tubes or flasks for each condition:

-

Vehicle control (broth with DMSO)

-

This compound at 1x MIC

-

This compound at 4x MIC

-

Positive control (e.g., Isoniazid at 4x MIC)

-

-

Add the appropriate concentration of this compound or control drug to each respective tube.

-

Add the prepared Mtb inoculum to all tubes.

-

-

Incubation and Sampling:

-

Incubate all tubes at 37°C with gentle agitation.

-

At specified time points (e.g., Day 0, 2, 4, 7, 14, and 21), collect an aliquot from each culture tube.

-

-

CFU Enumeration:

-

Perform ten-fold serial dilutions of each collected sample in PBST.

-

Plate 100 µL of appropriate dilutions onto 7H10 or 7H11 agar plates in duplicate or triplicate.

-

Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

-

-

Data Analysis:

-

Count the number of colonies on each plate and calculate the CFU/mL for each time point and condition.

-

Plot the log10 CFU/mL versus time for each concentration of this compound and the controls.

-

A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[2] A bacteriostatic effect is observed when there is a prevention of bacterial growth but not significant killing.

-

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the hypothetical mechanism of action of this compound and the experimental workflow for the kill kinetics assay.

Caption: Hypothetical signaling pathway of this compound.

Caption: Experimental workflow for the kill kinetics assay.

References

- 1. The role of the time-kill kinetics assay as part of a preclinical modeling framework for assessing the activity of anti-tuberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. emerypharma.com [emerypharma.com]

- 3. Dynamic Time-Kill Curve Characterization of Spectinamide Antibiotics 1445 and 1599 for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]

- 5. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis. [iris.unipv.it]

- 7. researchgate.net [researchgate.net]

Application Note: Using CRISPRi to Validate the Target of a Hypothetical Inhibitor, Mtb-IN-3, in Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Target validation is a critical step in the drug development pipeline, ensuring that a compound's therapeutic effect is mediated through the intended molecular target. The emergence of CRISPR interference (CRISPRi) has provided a powerful tool for rapid and specific gene silencing, enabling robust target validation in genetically challenging organisms like Mycobacterium tuberculosis (M. tuberculosis). This application note describes a detailed protocol for validating the hypothetical target of a novel inhibitor, Mtb-IN-3, using a CRISPRi-based approach in M. tuberculosis. For the purpose of this guide, we will hypothesize that the target of this compound is the essential mycolic acid transporter, MmpL3. This methodology can be adapted for the validation of other small molecule inhibitors and their respective targets.

Core Principle

The central hypothesis of this target validation strategy is that if this compound indeed targets MmpL3, then reducing the expression of the mmpL3 gene via CRISPRi should render M. tuberculosis hypersensitive to the inhibitor. This is because the cell would be challenged by both a reduction in the target protein and the chemical inhibition of the remaining protein, leading to a synergistic effect on cell viability.

Experimental Workflow

The overall experimental workflow for validating the target of this compound is depicted below.

Caption: Experimental workflow for CRISPRi-based target validation.

Detailed Protocols

Protocol 1: Construction of the mmpL3 CRISPRi Knockdown Strain

This protocol outlines the steps for designing and cloning sgRNAs targeting the mmpL3 gene into a suitable CRISPRi vector system for M. tuberculosis. A commonly used and effective system utilizes a tetracycline-inducible promoter to drive the expression of a nuclease-dead Cas9 (dCas9) from Streptococcus thermophilus (dCas9Sth1) and the specific sgRNA.[1]

1.1. sgRNA Design:

-

Obtain the sequence of the mmpL3 gene (Rv0206c) from a reliable database such as TubercuList.

-

Use a mycobacteria-specific sgRNA design tool to identify potential sgRNA sequences targeting the non-template strand of mmpL3. The tool should identify sequences with a suitable Protospacer Adjacent Motif (PAM) for the chosen dCas9 (e.g., NNAGAAW for dCas9Sth1).[2]

-

Select 2-3 sgRNA sequences with high predicted on-target scores and low off-target potential. Include a non-targeting (scrambled) sgRNA as a negative control.

1.2. Cloning of sgRNAs into the CRISPRi Vector:

-

Synthesize complementary oligonucleotides for each sgRNA sequence with appropriate overhangs for cloning into the sgRNA expression vector (e.g., BsmBI sites).

-

Anneal the complementary oligonucleotides to form double-stranded DNA fragments.

-

Digest the sgRNA expression vector with the corresponding restriction enzyme (e.g., BsmBI).

-

Ligate the annealed sgRNA fragments into the digested vector.

-

Transform the ligation product into E. coli for plasmid amplification.

-

Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

1.3. Transformation of M. tuberculosis

-

Prepare electrocompetent M. tuberculosis H37Rv cells.

-

Co-electroporate the competent cells with the dCas9-expressing plasmid and the sgRNA-expressing plasmid.

-

Plate the transformed cells on 7H10 agar plates containing the appropriate antibiotics for selection.

-

Incubate the plates at 37°C for 3-4 weeks until colonies appear.

-

Confirm the presence of both plasmids in the resulting colonies by colony PCR.

Protocol 2: Characterization of the mmpL3 Knockdown Strain

This protocol describes the validation of the constructed CRISPRi strain by confirming target gene knockdown and assessing the resulting phenotype.

2.1. Induction of mmpL3 Knockdown:

-

Grow the M. tuberculosis CRISPRi strain in 7H9 broth supplemented with OADC, Tween 80, and the appropriate selection antibiotics to mid-log phase (OD600 ≈ 0.4-0.6).

-

Induce CRISPRi-mediated gene knockdown by adding anhydrotetracycline (ATc) at various concentrations (e.g., 0, 10, 50, 100 ng/mL).

-

Continue to incubate the cultures at 37°C.

2.2. Quantification of mmpL3 Knockdown by qRT-PCR:

-

After 24-48 hours of induction with ATc, harvest the bacterial cells.

-

Extract total RNA from the induced and uninduced cultures.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific for mmpL3 and a housekeeping gene (e.g., sigA) for normalization.

-

Calculate the fold-change in mmpL3 expression in the ATc-induced samples relative to the uninduced control.

2.3. Determination of the Minimum Inhibitory Concentration (MIC) of ATc:

-

Prepare a 96-well plate with serial dilutions of ATc in 7H9 broth.

-

Inoculate the wells with the M. tuberculosis mmpL3 CRISPRi strain to a final OD600 of 0.05.

-

Incubate the plate at 37°C for 7-14 days.

-

The MIC of ATc is defined as the lowest concentration that inhibits visible growth.

Protocol 3: Target Validation of this compound

This protocol details the experiments to determine if knockdown of mmpL3 potentiates the activity of this compound.

3.1. Determination of the MIC of this compound:

-

In a 96-well plate, prepare serial dilutions of this compound in 7H9 broth.

-

Inoculate the wells with the wild-type M. tuberculosis H37Rv strain to a final OD600 of 0.05.

-

Incubate the plate at 37°C for 7-14 days.

-